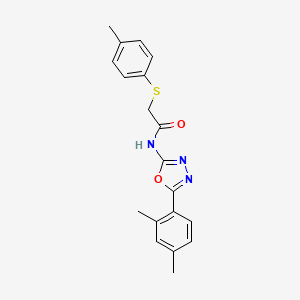

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Description

Properties

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-12-4-7-15(8-5-12)25-11-17(23)20-19-22-21-18(24-19)16-9-6-13(2)10-14(16)3/h4-10H,11H2,1-3H3,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRNIEYUHPERDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- An oxadiazole ring that contributes to its biological activity.

- A p-tolylthio group which enhances lipophilicity and may influence interaction with biological targets.

- A dimethylphenyl substitution that can affect the compound's reactivity and binding properties.

The molecular formula is with a molar mass of approximately 302.38 g/mol.

Research indicates that compounds with oxadiazole moieties often exhibit multiple mechanisms of action, including:

- Inhibition of enzyme activity : Oxadiazoles have shown potential in inhibiting various enzymes such as carbonic anhydrase and histone deacetylases, which are involved in cancer progression and other diseases .

- Antimicrobial properties : The compound has demonstrated antibacterial and antifungal activities, potentially through disrupting microbial cell wall synthesis or interfering with metabolic pathways .

- Anticancer effects : Preliminary studies suggest that derivatives of oxadiazoles can induce apoptosis in cancer cells by affecting cell cycle regulation and promoting oxidative stress .

Anticancer Activity

Several studies have reported the cytotoxic effects of oxadiazole derivatives against various cancer cell lines. For instance:

- In vitro studies showed significant cytotoxicity against human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma (A549) cell lines with IC50 values in the micromolar range .

- The presence of specific substituents on the oxadiazole ring appears to enhance selectivity towards cancer cells while sparing normal cells.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of pathogens:

- Bacterial strains : Exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Fungal strains : Showed inhibitory effects against common fungal pathogens, suggesting potential as an antifungal agent .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, a comparison with similar oxadiazole derivatives is presented in the table below:

| Compound Name | Structure Features | Biological Activity | IC50/MIC Values |

|---|---|---|---|

| Compound A | 1,3,4-Oxadiazole | Anticancer | IC50 ~ 10 µM |

| Compound B | 5-Fluoro substitution | Antibacterial | MIC ~ 15 µg/mL |

| This compound | Dimethylphenyl & p-Tolylthio groups | Anticancer & Antimicrobial | IC50 ~ 20 µM; MIC ~ 25 µg/mL |

Case Studies

- Study on Anticancer Properties : A recent study evaluated the effects of this compound on HeLa cells. The results indicated a dose-dependent increase in apoptosis markers after treatment with concentrations ranging from 10 to 50 µM over 48 hours. Flow cytometry analysis confirmed significant increases in early and late apoptotic cells compared to untreated controls.

- Antimicrobial Efficacy Assessment : In another investigation focusing on bacterial resistance patterns, this compound was tested against multi-drug resistant strains. It demonstrated promising results with MIC values lower than those of conventional antibiotics used in treatment.

Scientific Research Applications

Medicinal Chemistry Applications

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide has shown promising potential in medicinal chemistry:

1. Antimicrobial Activity:

Studies indicate that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The presence of the 2-(p-tolylthio) group enhances its efficacy against various bacterial strains.

2. Anticancer Properties:

Research has demonstrated that this compound can inhibit cancer cell proliferation through mechanisms involving the inhibition of specific enzymes associated with tumor growth. For instance, it may target pathways involved in cell cycle regulation and apoptosis .

3. Anti-inflammatory Effects:

The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing inflammation markers in vitro. This suggests its applicability in treating inflammatory diseases.

Materials Science Applications

In materials science, this compound can be utilized for:

1. Polymer Synthesis:

The compound can serve as a building block for synthesizing polymers with specialized properties such as conductivity or fluorescence. Its incorporation into polymer matrices can enhance the material's performance in electronic applications.

2. Coatings and Adhesives:

Due to its chemical stability and functional groups, this compound can be used in formulating coatings and adhesives that require specific adhesion properties or resistance to environmental factors.

Agrochemical Applications

This compound is also explored in agrochemicals:

1. Pesticide Development:

The compound serves as a precursor for synthesizing novel pesticides and herbicides. Its structural features allow for the design of agents that can effectively target pests while minimizing environmental impact.

2. Herbicide Formulations:

Research indicates that derivatives of this compound can provide effective weed control mechanisms, making it suitable for incorporation into herbicide formulations.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

Case Study 1: Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxic effects on human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The IC50 values indicated potent activity compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound showed broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to commercial antibiotics .

Chemical Reactions Analysis

Key Reaction Steps

-

Oxadiazole Ring Formation

-

Mechanism : Acid hydrazides react with carbon disulfide (CS₂) under basic conditions to form oxadiazolin-2-thiones. This involves a ring closure reaction, where the hydrazide undergoes cyclization with CS₂ to yield the heterocyclic structure .

-

Conditions : Typically performed in solvents like ethanol or DMF, with heating (e.g., reflux) and bases such as NaOH or KOH to facilitate deprotonation .

-

-

Introduction of Functional Groups

-

Acetamide Substitution : The oxadiazole intermediate undergoes nucleophilic substitution with 2-chloroacetamide derivatives. For example, N-(benzothiazol-2-yl)-2-chloroacetamide reacts with the oxadiazole thione to replace the thione sulfur with an acetamide group .

-

p-Tolylthio Moiety : The p-tolylthio group is introduced via nucleophilic displacement of a leaving group (e.g., bromide) in the acetamide side chain. This step may involve catalysts like lithium hydride (LiH) in DMF .

-

-

Purification

Reaction Conditions and Optimization

Structural Modifications and Reactivity

The compound’s reactivity is influenced by its substituents:

-

Oxadiazole Ring : The ring’s electron-deficient nature enhances nucleophilic attack, facilitating substitution reactions .

-

p-Tolylthio Group : The thioether functionality contributes to biological activity but may also participate in oxidation or alkylation reactions .

-

Acetamide Moiety : Acts as a leaving group in substitution reactions and influences solubility .

Electron-Withdrawing Groups (EWGs) like methoxy or chloro substituents on the phenyl ring can modulate reactivity. For example, EWGs at the 4-position of the phenyl ring in related compounds reduce hAChE and hBChE inhibitory activities .

Research Findings on Reaction Outcomes

-

Yield and Purity : Modern techniques like continuous flow reactors and optimized solvent systems (e.g., DMF) improve yield and reduce impurities .

-

Mechanistic Insights : Substitution reactions are driven by the nucleophilicity of the oxadiazole thione, which is enhanced by electron-deficient environments .

-

Biological Implications : While not directly studied for this compound, related oxadiazoles exhibit antimicrobial or anticancer activity, often linked to their ability to interact with enzymes like AChE .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related 1,3,4-oxadiazole derivatives:

Key Observations:

- Substituent Effects on Lipophilicity: The target compound’s 2,4-dimethylphenyl and p-tolyl groups contribute to higher lipophilicity compared to analogues with polar substituents (e.g., thiazolylmethyl in 7e or indolylmethyl in 8t). This may enhance passive diffusion across biological membranes .

- Electronic Effects: Electron-donating groups (e.g., methyl in p-tolyl) on the thioacetamide moiety contrast with electron-withdrawing groups (e.g., chloro in 14a), which may alter metabolic stability or receptor binding .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-aryl-1,3,4-oxadiazol-2-yl)-2-(arylthio)acetamide derivatives?

- Methodological Answer : A common approach involves coupling 2-(arylthio)acetic acid derivatives with 5-aryl-1,3,4-oxadiazol-2-amine precursors. For example, refluxing equimolar quantities of 5-(2,4-dimethylphenyl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-substituted acetamides in acetone using K₂CO₃ as a base for 6–8 hours yields target acetamide derivatives. Purification is achieved via recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

Q. How are solvent systems optimized during synthesis to improve reaction efficiency?

- Methodological Answer : Polar aprotic solvents like acetone or toluene:water mixtures (8:2) are preferred for cyclocondensation reactions. For example, refluxing in toluene:water facilitates azide substitution in 2-chloroacetamide intermediates, monitored via TLC (hexane:ethyl acetate, 9:1) .

Advanced Research Questions

Q. How can researchers resolve low yields during 1,3,4-oxadiazole ring formation?

- Methodological Answer : Low yields often stem from incomplete cyclization. Strategies include:

- Microwave-Assisted Synthesis : Reduces reaction time and improves energy efficiency .

- Catalyst Optimization : Using POCl₃ or polyphosphoric acid to enhance cyclization efficiency .

- Solvent Polarity Adjustment : Higher polarity solvents (e.g., DMF) may stabilize transition states .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Used to compute HOMO-LUMO gaps, revealing charge transfer capabilities (e.g., HOMO localized on oxadiazole, LUMO on acetamide) .

- MESP Analysis : Identifies electrophilic/nucleophilic regions, aiding in predicting reaction sites (e.g., sulfur in thioether as nucleophilic center) .

- Molecular Docking : Assesses binding affinity with biological targets (e.g., enzymes like lipoxygenase) .

Q. How can contradictory bioactivity data across studies be addressed?

- Methodological Answer : Discrepancies may arise from purity or assay conditions. Mitigation strategies:

- HPLC-Purity Screening : Ensure >95% purity (e.g., using C18 columns, acetonitrile:water mobile phase) .

- Standardized Bioassays : Replicate enzyme inhibition (e.g., lipoxygenase) under controlled pH/temperature .

- Structural Analog Comparison : Compare with N-(4-phenyl-thiazol-2-yl) derivatives to isolate substituent effects .

Q. What strategies enhance the stability of the thioether moiety during storage?

- Methodological Answer :

- Light-Sensitive Storage : Use amber vials to prevent photodegradation of the C-S bond .

- Antioxidant Additives : Add butylated hydroxytoluene (BHT) to minimize oxidative cleavage .

- Low-Temperature Storage : Maintain at 2–8°C to reduce thermal decomposition .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.